Cas no 2503-13-1 (Enniatin A)
Enniatin A Chemical and Physical Properties
Names and Identifiers
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- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl]
- ENNIATIN A
- Enniatin-A
- 1,7,13-tr<wbr>
- 3,9,15-tr<wbr>
- Baccatin A
- LogP
- ENNIATIN A [MI]
- AKOS040740780
- CHEBI:64651
- BE162720
- UNII-59877B2B5T
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Q27133362
- 59877B2B5T
- Isoleucine, N-(d-2-hydroxy-3-methylbutyryl)-N-methyl-, trimol. cyclic ester
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri[(2S)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl)
- NS00094904
- 2503-13-1
- HY-N6702
- DTXSID90891863
- CS-0093385
- Ennlatin A
- N-(D-2-Hydroxy-3-methylbutyryl)-N-methyl-Isoleucine Trimol. Cyclic Ester; 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Cyclic Peptide Deriv.;Cyclo(D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl)
- DTXCID001031284
- DA-73115
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri[(2S)-2-butanyl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 3-(butan-2-yl)-9,15-dibutyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris((2S)-butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri((2S)-2-butanyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri((2S)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Enniatin A
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- Inchi: 1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+/m0/s1
- InChI Key: TWHBYJSVDCWICV-BHZTXFQCSA-N
- SMILES: O1C([C@H]([C@@H](C)CC)N(C)C([C@@H](C(C)C)OC([C@H]([C@@H](C)CC)N(C)C([C@@H](C(C)C)OC([C@H]([C@@H](C)CC)N(C)C([C@H]1C(C)C)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 681.45669
- Monoisotopic Mass: 681.45643060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 48
- Rotatable Bond Count: 9
- Complexity: 1000
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.6
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Density: 1.022
- Boiling Point: 847.4°Cat760mmHg
- Flash Point: 466.3°C
- Refractive Index: 1.46
- Solubility: DMSO: soluble10mg/mL
- PSA: 139.83
- LogP: 4.13640
Enniatin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E555990-0.5mg |
Ennlatin A |
2503-13-1 | 0.5mg |
$ 275.00 | 2022-06-05 | ||
| TRC | E555990-5mg |
Ennlatin A |
2503-13-1 | 5mg |
$2945.00 | 2023-05-18 | ||
| TRC | E555990-25mg |
Ennlatin A |
2503-13-1 | 25mg |
$ 17000.00 | 2023-09-07 | ||
| ChemScence | CS-0093385-5mg |
Enniatin A |
2503-13-1 | 5mg |
$1800.0 | 2022-04-27 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71460-2.5mg |
Enniatin A |
2503-13-1 | 98% | 2.5mg |
¥8805.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71460-500ug |
Enniatin A |
2503-13-1 | 98% | 500ug |
¥2229.00 | 2022-04-26 | |
| MedChemExpress | HY-N6702-5mg |
Enniatin A |
2503-13-1 | 5mg |
¥18000 | 2022-05-18 | ||
| Apollo Scientific | BIE9702-100ug |
Enniatin A |
2503-13-1 | 100ug |
£50.00 | 2023-08-31 | ||
| Apollo Scientific | BIE9702-1mg |
Enniatin A |
2503-13-1 | 1mg |
£360.00 | 2025-02-19 | ||
| TRC | E555990-.5mg |
Ennlatin A |
2503-13-1 | 5mg |
$333.00 | 2023-05-18 |
Enniatin A Suppliers
Enniatin A Related Literature
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1. Natural enniatin A, a mixture of optical isomers containing both erythro-and threo-N-methyl-L-isoleucine residuesTapan K. Audhya,Douglas W. Russell J. Chem. Soc. Perkin Trans. 1 1974 743
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2. Natural enniatin A, a mixture of optical isomers containing both erythro-and threo-N-methyl-L-isoleucine residuesTapan K. Audhya,Douglas W. Russell J. Chem. Soc. Perkin Trans. 1 1974 743
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D. W. Russell Q. Rev. Chem. Soc. 1966 20 559
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István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
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Silja Mordhorst,Fleur Ruijne,Anna L. Vagstad,Oscar P. Kuipers,J?rn Piel RSC Chem. Biol. 2023 4 7
Additional information on Enniatin A
Enniatin A: A Comprehensive Overview of its Chemical Properties and Recent Research Findings
Enniatin A, a naturally occurring neurotoxin, is a compound with the CAS number 2503-13-1. This peptide, derived from certain species of *Fusarium* fungi, has garnered significant attention in the scientific community due to its unique chemical structure and diverse biological activities. The compound is characterized by its cyclic structure, consisting of seven amino acids, and is classified as a cyclic depsipeptide. Its molecular formula, C35H51N7O7S, underscores its complex composition and potential for various interactions within biological systems.
The chemical properties of Enniatin A make it particularly interesting for researchers exploring both pharmacological and toxicological applications. Its molecular weight of approximately 667.8 g/mol contributes to its stability in certain environments while also facilitating its interaction with biological targets. The presence of a disulfide bond in its structure enhances its reactivity and binding affinity, which are crucial factors in drug design and development.
Recent studies have highlighted the multifaceted roles of Enniatin A in biological systems. One of the most notable findings is its potential as an antimicrobial agent. Research has demonstrated that Enniatin A exhibits potent activity against a range of bacteria, including resistant strains. This property has sparked interest in developing novel antibiotics or antimicrobial therapies that leverage the natural efficacy of Enniatin A. The mechanism behind its antimicrobial action involves disrupting bacterial cell membranes, leading to cell lysis and death.
Beyond its antimicrobial properties, Enniatin A has shown promise in other therapeutic areas. Studies indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with neural receptors suggests potential therapeutic benefits for neurological disorders. Additionally, research has explored its role in modulating immune responses, indicating that Enniatin A could be valuable in developing immunomodulatory drugs.
The synthesis and isolation of Enniatin A remain challenging due to its complex structure and the need for precise stereochemical control. However, advancements in synthetic chemistry have made it possible to produce high-purity forms of the compound for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly effective in constructing the cyclic depsipeptide backbone of Enniatin A. These synthetic methods allow researchers to modify specific amino acid residues, enabling the exploration of analogs with enhanced biological activity or reduced toxicity.
The toxicological profile of Enniatin A is another area of active investigation. While known for its neurotoxic effects at high concentrations, low-dose exposure studies have revealed potential benefits in certain contexts. For instance, research suggests that Enniatin A may selectively target damaged or infected cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for targeted therapies where precision is crucial.
In conclusion, Enniatin A (CAS number 2503-13-1) represents a fascinating compound with a wide spectrum of biological activities. Its unique chemical properties and diverse applications make it a valuable subject of study in pharmaceutical research. As our understanding of its mechanisms and potential benefits continues to grow, so too will the development of innovative therapeutic strategies leveraging this remarkable natural product.
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